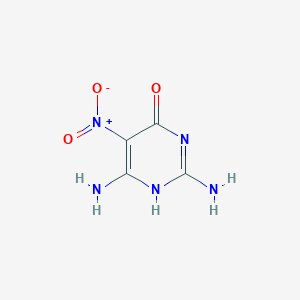
2,6-diamino-5-nitro-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,6-diamino-5-nitro-1H-pyrimidin-4-one typically involves a multi-step synthesis process. One common method includes the following steps :
Ring-closure reaction: In methanol solution of sodium methylate, malonic methyl ester nitrile reacts with guanidine salt.
Filtration and concentration: The reaction mixture is filtered to recover by-product sodium nitrate, and the filtrate is concentrated.
Destruction and recovery: Excess sodium methoxide is added, followed by concentration and recovery of aqueous methanol.
Nitrosation reaction: In dilute formic acid solution, the concentrate and sodium nitrite undergo a nitrosation reaction.
Cooling and crystallization: After the reaction is complete, the mixture is cooled, crystallized, and filtered to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methylate, guanidine salt, sodium nitrite, and dilute formic acid . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5-nitro-1H-pyrimidin-4-one has a wide range of scientific research applications :
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use as an antibiotic against Clostridioides difficile.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-diamino-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 2,6-diamino-5-nitro-1H-pyrimidin-4-one include :
- 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
- 4,5-Diamino-2,6-dimercaptopyrimidine
- 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both amino and nitro groups
Eigenschaften
IUPAC Name |
2,6-diamino-5-nitro-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGVBWYGFPSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













